



step-by-step guide for Hitec ELISA kit

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Compound of Interest		
Compound Name:	Hitec	
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This document provides detailed application notes and protocols for a typical Sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This guide is intended for researchers, scientists, and drug development professionals.

Principle of the Sandwich ELISA

The sandwich ELISA is a highly sensitive and specific method for detecting and quantifying a target analyte (e.g., a protein) in a sample.[1][2] The assay involves "sandwiching" the target antigen between two layers of antibodies: a capture antibody and a detection antibody.[3]

- Coating: A 96-well microplate is pre-coated with a capture antibody specific to the target analyte.[1][4]
- Capture: When the sample is added to the wells, the target antigen, if present, binds to the immobilized capture antibody.[4]
- Detection: A biotinylated detection antibody, which recognizes a different epitope on the target antigen, is added and binds to the captured antigen.[1][5]
- Enzyme Conjugation: An enzyme-conjugated streptavidin (commonly Horseradish Peroxidase HRP) is added, which binds to the biotin on the detection antibody.[5][6]
- Signal Development: A chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.[3][6] The intensity of the color is directly proportional to the amount of target antigen in the sample.[3]



 Stopping the Reaction: A stop solution is added to terminate the reaction, and the absorbance is measured using a microplate reader.[3][6]

I. Materials

Materials Provided in a Typical Kit:

- Microplate: 96-well plate pre-coated with capture antibody.[6]
- Standard: Lyophilized recombinant protein of the target analyte.[6]
- Detection Antibody: Concentrated biotinylated antibody.[6]
- HRP-Conjugate: Concentrated Streptavidin-HRP or HRP-conjugated antibody.
- Wash Buffer: Concentrated solution that needs to be diluted.[7]
- Assay Diluent/Sample Diluent: Buffer for diluting standards and samples.
- Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).[6][7]
- Stop Solution: Acidic solution to stop the enzymatic reaction.[6][7]
- Plate Sealers: Adhesive films to cover the plate during incubations.

Materials Required but Not Provided:

- Microplate Reader: Capable of measuring absorbance at 450 nm, with a correction wavelength of 550 nm or 630 nm recommended.[6][8]
- Pipettes and Pipette Tips: Calibrated precision pipettes.
- Deionized or Distilled Water.[6]
- Tubes: For dilution of standards and samples.[6]
- Automated Plate Washer or Squirt Bottle.[8]
- Absorbent Paper Towels.[6]



 Software: For data analysis and curve fitting (a four-parameter logistic (4-PL) curve-fit is often recommended).[6][9]

II. Experimental Protocols

A. Reagent Preparation

Bring all reagents and samples to room temperature before use.[4][8]

- 1X Wash Buffer: Dilute the concentrated Wash Buffer with deionized or distilled water according to the kit's instructions. Mix gently to avoid foaming.
- Standard Preparation:
 - Reconstitute the lyophilized Standard with the specified volume of Sample Diluent to create the stock solution.[5] Allow it to sit for at least 15 minutes with gentle agitation before making dilutions.
 - Prepare a serial dilution of the standard in Sample Diluent. This will be used to generate
 the standard curve. Label tubes accordingly. Do not reuse diluted standards.[5]
- 1X Detection Antibody: Centrifuge the concentrated Detection Antibody vial briefly. Dilute it
 with Assay Diluent to the working concentration as specified in the kit manual. Prepare this
 solution within 30 minutes of use.[10]
- 1X HRP-Conjugate: Centrifuge the concentrated HRP-Conjugate vial briefly. Dilute it with the appropriate diluent buffer to the working concentration. Prepare this solution just before use.

B. Sample Preparation

Samples should be clear and non-hemolyzed. If samples contain visible precipitates, they must be clarified by centrifugation prior to use.[4] It is recommended to assay all samples and standards in duplicate or triplicate.[6]

Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes.[6] Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[6]



- Plasma: Collect blood using an anticoagulant like EDTA or heparin.[6] Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection.[6] Assay the plasma immediately or store it as described for serum.[6]
- Cell Culture Supernatants: Centrifuge cell culture media at 1,000 x g for 15-20 minutes to remove cells and debris.[4][11] Assay immediately or aliquot and store at -20°C or -80°C.[4]
- Cell Lysates:
 - Wash cells three times in cold PBS.[4]
 - Resuspend the cell pellet in lysis buffer.
 - Lyse the cells by sonication or freeze-thaw cycles.[4]
 - Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
 - Collect the supernatant (lysate) and measure the protein concentration. Assay immediately or store at -80°C.[6]
- Tissue Homogenates:
 - Rinse tissue with ice-cold PBS to remove excess blood.
 - Homogenize the tissue in lysis buffer.[6]
 - Centrifuge at 10,000 x g for 10 minutes at 4°C.[6]
 - Collect the supernatant and assay immediately or store at -80°C.[6]

C. Assay Procedure

- Add Standards and Samples: Add 100 μL of each standard, blank (Sample Diluent), and sample to the appropriate wells.
- Incubate: Cover the plate with a plate sealer and incubate for 1-2 hours at 37°C or as specified by the kit manual (e.g., 2.5 hours at room temperature).[6]



- Wash: Aspirate or decant the liquid from each well. Wash the plate 3-4 times with 300 μL of 1X Wash Buffer per well.[6][8] After the last wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.[6]
- Add Detection Antibody: Add 100 μL of the 1X Detection Antibody solution to each well.[6]
- Incubate: Cover the plate and incubate for 1 hour at 37°C.[6]
- Wash: Repeat the wash step as described in step 3.
- Add HRP-Conjugate: Add 100 μL of the 1X HRP-Conjugate solution to each well.[6]
- Incubate: Cover the plate and incubate for 30-40 minutes at 37°C.[6]
- Wash: Repeat the wash step, but typically for a total of 5 times.[12]
- Develop Color: Add 90-100 μL of TMB Substrate Solution to each well.[10] Incubate for 15-30 minutes at 37°C in the dark.[6][8] A blue color will develop.
- Stop Reaction: Add 50-100 μ L of Stop Solution to each well.[6] The color will change from blue to yellow.
- Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader. It is recommended to also measure at a correction wavelength of 550 nm or 630 nm.

III. Data Presentation and Analysis

- Average Readings: Calculate the average absorbance for each set of duplicate/triplicate standards, controls, and samples.
- Subtract Background: Subtract the average OD of the blank (zero standard) from all other average OD values.
- Create Standard Curve: Plot the mean absorbance (y-axis) against the known concentrations of the standards (x-axis). It is recommended to use a four-parameter logistic (4-PL) curve-fitting software for analysis.[6][9]



- Calculate Concentrations: Determine the concentration of the target protein in your samples by interpolating their average OD values from the standard curve.
- Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the actual concentration in the original sample.[13]

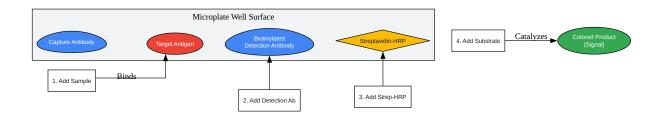
Ouantitative Data Summary

Sample ID	Dilution Factor	Mean OD at 450nm	Corrected OD (Mean OD - Blank OD)	Concentr ation from Standard Curve (pg/mL)	Actual Concentr ation (pg/mL)	CV (%)
Blank	N/A	0.050	0.000	0	0	N/A
Standard 1	N/A	2.510	2.460	1000	1000	2.5
Standard 2	N/A	1.855	1.805	500	500	3.1
Standard 3	N/A	1.100	1.050	250	250	2.8
Standard 4	N/A	0.605	0.555	125	125	4.0
Standard 5	N/A	0.350	0.300	62.5	62.5	3.5
Standard 6	N/A	0.200	0.150	31.25	31.25	4.2
Standard 7	N/A	0.125	0.075	15.63	15.63	5.1
Sample 1	1:10	0.850	0.800	180	1800	3.8
Sample 2	1:5	1.520	1.470	380	1900	4.5

Note: The Coefficient of Variation (CV) for duplicates should ideally be \leq 20%.[9]

IV. Visualizations

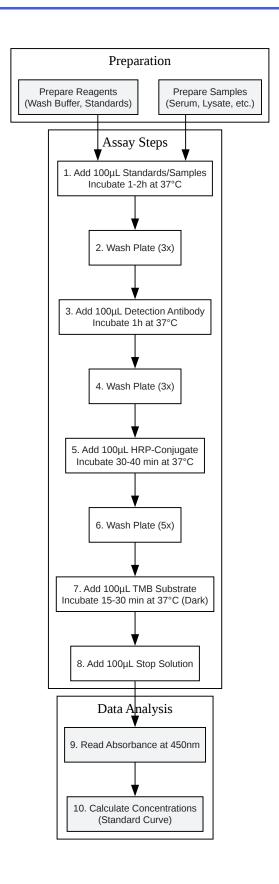




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Caption: Principle of the Sandwich ELISA.





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Caption: Step-by-step ELISA experimental workflow.



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